molecular formula C13H11NO B171034 Benzophenone oxime CAS No. 574-66-3

Benzophenone oxime

Cat. No. B171034
CAS RN: 574-66-3
M. Wt: 197.23 g/mol
InChI Key: DNYZBFWKVMKMRM-UHFFFAOYSA-N
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Description

Benzophenone oxime is a reagent used for the colorimetric determination of urea and ureido compounds . It acts as a ligand in transition-metal complex catalyst chemistry and as an antioxidant, radical scavenger which finds applications in textile, plastic, paint, detergent, and rubber industry .


Synthesis Analysis

Benzophenone oxime can be synthesized by treating a mixture of benzophenone, hydroxylamine hydrochloride, ethyl alcohol, and water in a round-bottomed flask . The mixture is then added with powdered sodium hydroxide. After all the sodium hydroxide has been added, the flask is connected to a reflux condenser, heated to boiling, and refluxed for five minutes .


Molecular Structure Analysis

The molecular formula of Benzophenone oxime is C13H11NO . It has an average mass of 197.232 Da and a monoisotopic mass of 197.084061 Da .


Chemical Reactions Analysis

In the presence of oxygen and traces of moisture, benzophenone oxime is gradually converted into a mixture of benzophenone and nitric acid . It is also known to undergo Beckmann rearrangement, a reaction that converts oximes into their corresponding amides .


Physical And Chemical Properties Analysis

Benzophenone oxime has a density of 1.1±0.1 g/cm3, a boiling point of 338.7±15.0 °C at 760 mmHg, and a flash point of 209.8±9.6 °C . It is insoluble in water .

Scientific Research Applications

Beckmann Rearrangement

  • Scientific Field: Organic Chemistry
  • Application Summary: Benzophenone oxime is used in the Beckmann rearrangement, a reaction that transforms a ketoxime to an amide . This reaction is catalyzed by acidic ionic liquid- N -methyl-imidazolium hydrosulfate .
  • Methods of Application: The rearrangement of benzophenone oxime is carried out at 90 °C. When a co-catalyst P 2 O 5 is added, the yield could be improved to 91% .
  • Results or Outcomes: The rearrangement of benzophenone oxime gave the desirable product with a 45% yield at 90 °C. When co-catalyst P 2 O 5 was added, the yield could be improved to 91% .

Inhibition of Secretory Phospholipase A2

  • Scientific Field: Biochemistry
  • Application Summary: Benzophenone oxime derivatives have been synthesized and evaluated as inhibitors of secretory phospholipase A2 (PLA2), an enzyme involved in the metabolism of phospholipids .
  • Methods of Application: A series of benzophenone oximes appended with sydnone bearing different substituents on the aroyl moiety were synthesized . These compounds were evaluated in vivo and in vitro for their inhibitory activity against purified PLA2 enzymes from snake venom and human inflammatory pleural and ascites fluid .
  • Results or Outcomes: The substituent at the aroyl ring was responsible for enhancing the inhibition towards PLA2 enzymes. Most of the newly synthesized compounds inhibit the purified PLA2 enzyme, and the inhibition was more in hydrophobic and aromatic substituents and less when no such substituents were present .

Safety And Hazards

Benzophenone oxime may form combustible dust concentrations in air . It may cause cancer and damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

The Beckmann rearrangement, which benzophenone oxime undergoes, has been employed in many sectors to convert oximes to amides . This reaction has greatly been improved since its discovery in terms of safety and viability . It is expected that continuous effort will be made to develop new methods for the rearrangement that are safer, more viable, and more efficient .

properties

IUPAC Name

N-benzhydrylidenehydroxylamine
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InChI

InChI=1S/C13H11NO/c15-14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYZBFWKVMKMRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0060355
Record name Methanone, diphenyl-, oxime
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Molecular Weight

197.23 g/mol
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Product Name

Benzophenone oxime

CAS RN

574-66-3
Record name Benzophenone, oxime
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Record name Benzophenone oxime
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Record name Benzophenone oxime
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Record name Methanone, diphenyl-, oxime
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Record name Benzophenone oxime
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Record name BENZOPHENONE OXIME
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Synthesis routes and methods I

Procedure details

A solution of benzophenone (10.0 g), hydroxylamine hydrochloride (10.0 g), pyridine (50 ml), and absolute ethanol (50 ml) was pumped through the CMR (15 ml/min; 155°-60° C., 700 kPa). The effluent was cooled and the solvent removed by rotary evaporation, and the residue stirred with cold water (50 ml). The crued oxime was filtered off and recrystallised from ethanol to afford pure product (8.0 g; 73% yield), m.p. 140.5°-141° C., cf lit.5 for a batchwise preparation by microwave heating.
Quantity
10 g
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10 g
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50 mL
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Quantity
50 mL
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solvent
Reaction Step Four
Yield
73%

Synthesis routes and methods II

Procedure details

are reacted in each case with 5 g of diphenoxy chloromethane. By a thin-layer chromatographic process (silica gel plates, 9:1 mixture of toluene and acetone as the eluant), practically uniform, oily crude products are obtained, viz. the following diphenoxy-methyloxime ethers: (a) Compound No. 86 (yield: 77% of theoretical), (b) Compound No. 87 (yield: 92% of theoretical), (c) Compound No. 88 (yield: 86% of theoretical), and d) the o-diphenoxy-methyl-benzophenone-oxime designated as Compound No. 89 (yield: 76% of theoretical) which is obtained by recrystallization of the crude product from ether and has a melting point of 89°-90° C.
Name
Quantity
0 (± 1) mol
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5 g
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
diphenoxy-methyloxime ethers
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0 (± 1) mol
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( a )
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Reaction Step Seven
Name
o-diphenoxy-methyl-benzophenone-oxime
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0 (± 1) mol
Type
reactant
Reaction Step Eight
Yield
76%

Synthesis routes and methods III

Procedure details

A 500 mL 3-neck flask was fitted with thermometer, dropping funnel and nitrogen blanket. Benzophenone (36.5 g; 0.2 mol) in absolute methanol (100 mL) was placed in the flask and cooled in an ice bath (5° C.) with stirring using a magnetic stirring bar. Hydroxylamine solution (133 mL) was slowly added and after completion of addition (15 minutes), the mixture was heated at reflux (65° C.). pH 8.6. After a total of 18 hours of heating under reflux, it was cooled and transferred to a 500 mL round bottom flask and concentrated on a rotovap. On cooling in ice bath, it was filtered and benzophenone oxime was collected as white crystalline solid (32.5 g; 89% yield). Purity, >97%.
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
133 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Benzophenone (182 g; 1.0 mol) mixed with absolute methanol (400 mL) was placed in a 2-liter 3-neck flask (baffled) fitted with over-head stirrer. To the solution was added hydroxylamine sulfate (120 g; 0.73 m) and maintained vigorously stirred with cooling in ice bath (5° C.). A solution of sodium hydroxide pellets (60 g; 1.50 mol) in absolute methanol (400 mL) was then added slowly with continued agitation. After stirring for 6 hours with cooling, it was heated under reflux (67° C.). pH of the mixture was 11.2. Heating at reflux continued for a total of 12 hours and the solution filtered while still hot.
Quantity
182 g
Type
reactant
Reaction Step One
Quantity
400 mL
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solvent
Reaction Step One
Quantity
120 g
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0 (± 1) mol
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400 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,680
Citations
CC Wamser, JW Herring - The Journal of Organic Chemistry, 1976 - ACS Publications
… cleave to carbonyl products.2,3 We have found that singlet oxygen reacts with benzophenone oxime and derivatives to give benzophenone and nitrite (Scheme I). To our …
Number of citations: 24 pubs.acs.org
B Kumar, N Kaur - The Journal of Organic Chemistry, 1983 - ACS Publications
… of benzophenone and benzophenone oxime necessary for … benzophenone oxime to give the fluorene derivative. To verify this, acetone oxime was substituted for benzophenone oxime …
Number of citations: 4 pubs.acs.org
BB Wylie, EI Isaacson… - Journal of pharmaceutical …, 1965 - Wiley Online Library
… Esters and ethers of benzophenone oxime and dibenzosuberone oxime were synthesized … The 0-alkylations of benzophenone oxime and dibenzosuberone oxime were accomplished …
Number of citations: 15 onlinelibrary.wiley.com
H Watanabe, CL Mao, CR Hauser - The Journal of Organic …, 1969 - ACS Publications
Although oximation of o-benzoylbenzoic acid is accompanied by cyclization to form the lactone, ring opening of this lactone with sodium hydroxide and lithiobenzylamine to form the …
Number of citations: 23 pubs.acs.org
JR Majer, ASP Azzouz - Organic Mass Spectrometry, 1982 - Wiley Online Library
… Benzophenone oxime and benzanilide have … , benzophenone oxime rearranges to benzanilide before fragmentation. This rearrangement of the molecular ion of benzophenone oxime …
Number of citations: 10 onlinelibrary.wiley.com
Y Ito, M Konishi, T Matsuura - Photochemistry and Photobiology, 1979 - Wiley Online Library
… This behavior is in contrast to benzophenone oxime o-methyl ether which is known to give benzophenone and presumably methyl nitrite under the similar conditions (Wamser and …
Number of citations: 13 onlinelibrary.wiley.com
RD Morin, JS Warner, RH Poirier - The Journal of Organic …, 1956 - ACS Publications
… 4,4'-Bis(dim,ethylamino)benzophenone oxime benzoate. To a mixture of 2.8 g. (0.01 mole) … Rearrangement of 4,4'-bis(dimethylamino)benzophenone oxime by pyridine hydrochloride. A …
Number of citations: 5 pubs.acs.org
M Hasebe, T Tsuchiya - Tetrahedron letters, 1988 - Elsevier
… the synthetic utility of benzophenone oxime esters of common … benzophenone oxime esters (A), are prepared easily from corresponding carboxylic acids and benzophenone oxime…
Number of citations: 38 www.sciencedirect.com
M Hasebe, T Tsuchiya - Tetrahedron letters, 1987 - Elsevier
… We have recently examined the synthetic utilities of easily prepared benzophenone oxime esters of various carboxylic acids as efficient precursors for both of aliphatic and aromatic …
Number of citations: 46 www.sciencedirect.com
M Rajasekar, K Muthu, V Meenatchi… - … Acta Part A: Molecular …, 2012 - Elsevier
… The growth, crystalline perfection, thermal, mechanical and dielectric properties of benzophenone oxime have not been reported so far to the best of our knowledge. In the present study…
Number of citations: 2 www.sciencedirect.com

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